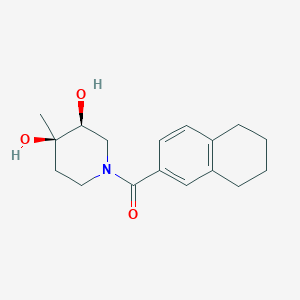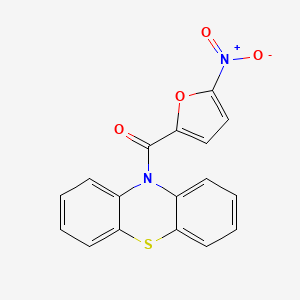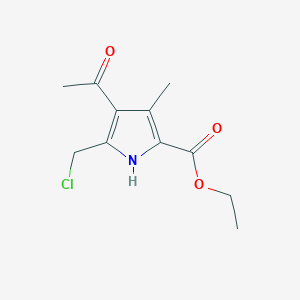
(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like "(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol" often involves multi-step synthetic routes that can include dihydropyridine intermediates due to their beneficial scaffolds in pharmaceutical research. Sharma and Singh (2017) highlighted the transformation of 1,2- and 1,4-dihydropyridine (DHP) intermediates into drug molecules and natural products, emphasizing methods to achieve enantiopure DHPs, critical for compounds with specific stereochemistry (Sharma & Singh, 2017).
Molecular Structure Analysis
Understanding the molecular structure of "this compound" involves analyzing its stereochemistry and the arrangement of its molecular orbitals. Compounds like this often exhibit complex interactions due to their chiral centers and functional groups, affecting their physical and chemical properties.
Chemical Reactions and Properties
The reactivity and chemical behavior of such molecules are influenced by their functional groups and stereochemistry. Sikazwe et al. (2009) discussed the role of arylcycloalkylamines, including phenyl piperidines and piperazines, as pharmacophoric groups in antipsychotic agents, underlining the importance of specific substituents in enhancing the binding affinity and selectivity at D2-like receptors (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application and handling of the compound. Research on similar structures, like naphthalene diimides, has shown that solubility and electronic properties can be systematically studied to understand the correlation between molecular structure and physical properties better, with implications for organic electronics and drug design (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions (e.g., oxidation, reduction, hydrolysis), are vital for the compound's application in synthetic chemistry and pharmaceuticals. The piperazine core, for instance, is instrumental in the development of molecules with significant antioxidant activity, suggesting that modifications to this core can enhance such properties (Begum et al., 2020).
Aplicaciones Científicas De Investigación
Analogues for Oncology and Diagnostic Applications
The study by Abate et al. (2011) investigates analogues of σ receptor ligand PB28, which is known for its potential in therapeutic and diagnostic applications in oncology. The research aimed to design novel analogues with reduced lipophilicity by introducing polar functional groups. One of the chiral analogues, compound (-)-(S)-9, showed notable σ(2)-selective activity and minimal antiproliferative activity, making it a candidate for tumor cell entry without significant cytotoxic effects (Abate et al., 2011).
Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) explored the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives to probe selective binding and activity at the sigma(1) receptor. The study found that certain derivatives exhibited high sigma(1) ligand potency and selectivity, suggesting potential utility in PET experiments and antiproliferative activity in glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).
Sigma Receptor Ligands for Neurological Applications
Another study by Berardi et al. (1998) prepared derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine, investigating their affinity and selectivity for σ1 and σ2 receptors. The compounds showed nanomolar or subnanomolar IC50 values, with some being highly potent and selective σ1 or σ2 ligands, suggesting their potential in neurological studies and as tools for understanding σ receptor functions (Berardi et al., 1998).
Adrenergic Activity and Structural Analyses
Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues of sympathomimetic catecholamines, examining their α and β adrenergic properties. The study provides insights into the structural requirements for adrenergic receptor interaction, contributing to the development of compounds with potential adrenergic activity (Macchia et al., 2002).
Propiedades
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(21)8-9-18(11-15(17)19)16(20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15,19,21H,2-5,8-9,11H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBABVJWBXNDJG-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)